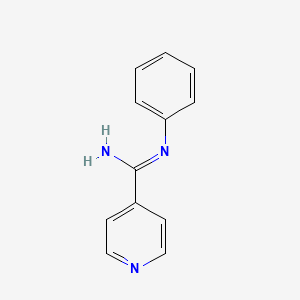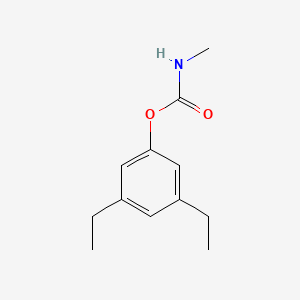![molecular formula C28H35ClO4 B1615749 4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 67924-34-9](/img/structure/B1615749.png)
4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex polymeric compound that combines the properties of bisphenol A, p-tert-butylphenol, and (chloromethyl)oxirane. This polymer is known for its excellent thermal stability, mechanical strength, and chemical resistance, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bisphenol A, p-tert-butylphenol, (chloromethyl)oxirane polymer typically involves the following steps:
Condensation Reaction: Bisphenol A is reacted with p-tert-butylphenol in the presence of a catalyst to form an intermediate product.
Epoxidation: The intermediate product is then reacted with (chloromethyl)oxirane under controlled conditions to form the final polymer
Industrial Production Methods
Industrial production of this polymer often employs interfacial polymerization techniques. This method involves the reaction of bisphenol A, p-tert-butylphenol, and (chloromethyl)oxirane at the interface of two immiscible liquids, typically in the presence of a phase transfer catalyst .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted polymers with modified functional groups .
Aplicaciones Científicas De Investigación
4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of high-performance materials and coatings.
Biology: Investigated for its potential use in biomedical applications, including drug delivery systems.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Widely used in the production of adhesives, sealants, and high-performance composites
Mecanismo De Acción
The mechanism by which bisphenol A, p-tert-butylphenol, (chloromethyl)oxirane polymer exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to form strong intermolecular interactions, contributing to its thermal stability and mechanical strength. Additionally, the presence of reactive functional groups enables it to participate in various chemical reactions, enhancing its versatility .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.
p-tert-Butylphenol: Used in the production of phenolic resins and as a stabilizer in various applications.
(Chloromethyl)oxirane: Commonly used in the synthesis of epoxy resins.
Uniqueness
4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol stands out due to its unique combination of properties from its constituent compounds. It offers enhanced thermal stability, mechanical strength, and chemical resistance compared to its individual components .
This detailed article provides a comprehensive overview of bisphenol A, p-tert-butylphenol, (chloromethyl)oxirane polymer, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
67924-34-9 |
|---|---|
Fórmula molecular |
C28H35ClO4 |
Peso molecular |
471 g/mol |
Nombre IUPAC |
4-tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C10H14O.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;4-1-3-2-5-3/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;3H,1-2H2 |
Clave InChI |
HMEOBCNUSZXMAV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
| 67924-34-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B1615680.png)



![2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B1615686.png)
